2-(4-methoxyphenyl)-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-14-4-3-5-16(10-14)24-21(18-12-27-13-19(18)23-24)22-20(25)11-15-6-8-17(26-2)9-7-15/h3-10H,11-13H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFACSFJDCJDCMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)CC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-methoxyphenyl)-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a thienopyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core, which is known for its pharmacological significance. The presence of the methoxy and m-tolyl substituents enhances its biological activity by influencing solubility and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate enzyme activities or receptor functions, leading to various biological effects:
- Anti-inflammatory Activity : Thienopyrazoles have been shown to inhibit phosphodiesterase (PDE) enzymes, which are involved in inflammatory pathways. Inhibition of PDE7 has been linked to reduced inflammation in models of allergic and immunological diseases .
- Antimicrobial Activity : Research indicates that thienopyrazole derivatives exhibit significant antimicrobial properties against various pathogens. These compounds can disrupt microbial cell membranes and inhibit essential metabolic processes .
- Anticancer Activity : The compound has demonstrated potential as an anticancer agent by inhibiting key enzymes involved in cancer progression. For instance, some thienopyrazole derivatives have been reported to inhibit Aurora-A kinase, an important target in cancer therapy .
Research Findings and Case Studies
Several studies have investigated the biological activity of thienopyrazole derivatives, including the compound :
- Antioxidant Activity : A study assessed the antioxidant properties of new thieno[2,3-c]pyrazole compounds using erythrocyte alterations as biological indicators. The results showed that these compounds could mitigate oxidative stress caused by toxic agents in fish models .
- Anticancer Potential : In vitro studies indicated that related pyrazole compounds exhibit IC50 values in the low micromolar range against various cancer cell lines (e.g., HeLa and MCF-7). These findings suggest that structural modifications can enhance their anticancer efficacy .
- Inhibition Studies : A recent review highlighted that certain thienopyrazole derivatives possess significant inhibitory effects on cancer cell proliferation and key kinases associated with tumor growth. For example, some compounds showed IC50 values as low as 0.067 µM against Aurora-A kinase .
Data Table: Summary of Biological Activities
Scientific Research Applications
Chemical Structure and Synthesis
This compound features a thieno[3,4-c]pyrazole core substituted with a methoxyphenyl group and an m-tolyl group. The synthesis typically involves multi-step organic reactions, often utilizing palladium-catalyzed cross-coupling methods. The molecular structure significantly influences its interactions with biological targets, which is crucial for its pharmacological applications.
Pharmacological Applications
-
Anticancer Activity :
- Research indicates that thienopyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines such as K562 and MCF-7. The mechanism often involves the modulation of specific enzymes or receptors that are critical in cancer progression .
- Anti-inflammatory Effects :
-
Neuroprotective Properties :
- Some thienopyrazole derivatives have demonstrated neuroprotective effects in experimental models of neurodegenerative diseases. These compounds may interact with neurotransmitter systems or protect against oxidative stress, indicating potential therapeutic applications in conditions like Alzheimer's disease.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anticancer | Inhibits proliferation in K562 and MCF-7 cells | |
| Anti-inflammatory | Potential 5-lipoxygenase inhibitor | |
| Neuroprotective | Protects against oxidative stress |
Case Study: Anticancer Activity
A study conducted on thienopyrazole derivatives demonstrated their ability to block proliferation and induce apoptosis in K562 leukemia cells. The structural modifications significantly influenced their potency, suggesting that further optimization could enhance their therapeutic efficacy .
Case Study: Anti-inflammatory Mechanism
Molecular docking studies have indicated that the compound can effectively bind to the active site of 5-lipoxygenase, suggesting a mechanism through which it may exert its anti-inflammatory effects. This highlights the importance of structural features in designing more effective inhibitors for inflammatory diseases .
Comparison with Similar Compounds
Core Structure and Substituent Analysis
The compound’s thieno[3,4-c]pyrazole-acetamide framework distinguishes it from other acetamide derivatives. Below is a comparative analysis (Table 1):
Table 1: Structural Features of 2-(4-Methoxyphenyl)-N-(2-(m-Tolyl)-thienopyrazolyl)acetamide and Analogs
Key Observations :
- Methoxy vs. Chloro Groups : The 4-methoxyphenyl group in the target compound likely increases aqueous solubility compared to dichlorophenyl analogs (e.g., ), which are more lipophilic and may exhibit higher membrane permeability but poorer metabolic stability .
- Thienopyrazole vs.
- Sulfur vs. Oxygen: The thienopyrazole’s sulfur atom may facilitate unique non-covalent interactions (e.g., van der Waals, dipole-dipole) compared to oxygen-rich morpholinyl groups .
Pharmacological and Biochemical Comparisons
Anticancer Activity
While the target compound’s activity remains uncharacterized, structurally related acetamides show promising anticancer profiles (Table 2):
Table 2: Pharmacological Profiles of Acetamide Derivatives
Key Insights :
- The methoxy group in the target compound may reduce cytotoxicity compared to chlorinated analogs, as electron-donating groups often decrease reactivity toward biomolecules .
- The thienopyrazole moiety could mimic purine or pyrimidine rings, enabling kinase or topoisomerase inhibition, as seen in quinazoline derivatives .
Crystallography and Conformation
- Dihedral Angles: In dichlorophenyl-thiazol analogs, the phenyl and thiazol rings form a 61.8° dihedral angle, influencing packing and solubility . The target compound’s thienopyrazole and methoxyphenyl groups may adopt a similar twisted conformation, optimizing crystal lattice energy.
- Hydrogen Bonding : Unlike N–H⋯N dimers in , the target compound’s amide N–H may form hydrogen bonds with water or solvent molecules, affecting bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
